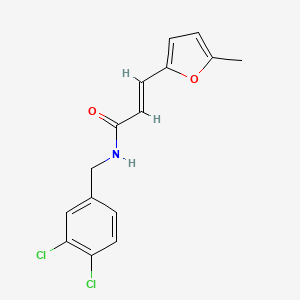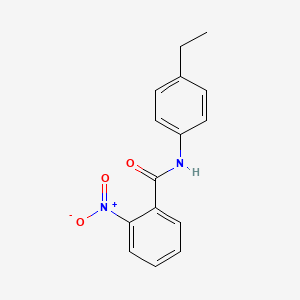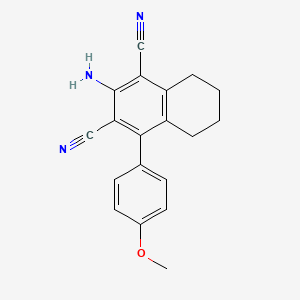
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide, also known as DCB-M, is a small molecule inhibitor that has been widely used in scientific research as a pharmacological tool to investigate the role of various proteins in cellular processes.
Wirkmechanismus
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide exerts its inhibitory effects by binding to the active site of target proteins, thereby preventing their enzymatic activity. The precise mechanism of action of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide varies depending on the specific protein being targeted, but generally involves the disruption of protein-protein interactions or the inhibition of key catalytic residues.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein being targeted. For example, inhibition of protein kinases by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect cell cycle progression, gene expression, and apoptosis. Inhibition of proteases by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect protein turnover and degradation. Inhibition of cytoskeletal proteins by N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been shown to affect cell morphology and motility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its specificity towards target proteins, which allows for precise investigation of the role of these proteins in cellular processes. Additionally, N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide is its potential off-target effects, which can complicate data interpretation. Additionally, N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide may not be suitable for all experimental systems, as its effects may be influenced by factors such as cell type, culture conditions, and experimental design.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide. One area of interest is the development of more potent and specific inhibitors of target proteins, which could provide greater precision and accuracy in investigating their role in cellular processes. Additionally, there is a need for further investigation into the potential off-target effects of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide, as well as its suitability for use in various experimental systems. Finally, there is potential for the use of N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide in therapeutic applications, such as the treatment of cancer or other diseases where the targeted inhibition of specific proteins may be beneficial.
Synthesemethoden
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-2-furoic acid, followed by the conversion of the resulting acid chloride to the corresponding amide using acrylamide. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has been used extensively in scientific research to study the role of various proteins in cellular processes. It has been shown to inhibit the activity of several key enzymes, including protein kinases, phosphatases, and proteases. N-(3,4-dichlorobenzyl)-3-(5-methyl-2-furyl)acrylamide has also been used to investigate the function of various cytoskeletal proteins, such as actin and microtubules, as well as the role of protein-protein interactions in cellular signaling pathways.
Eigenschaften
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-2-4-12(20-10)5-7-15(19)18-9-11-3-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFDYHQPVONEK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorobenzyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)




phosphinic acid](/img/structure/B5721762.png)
![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)

![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)